2,6-Dimethyl-3'-morpholinomethyl benzophenone
Description
2,6-Dimethyl-3'-morpholinomethyl benzophenone is a benzophenone derivative characterized by a central benzophenone core substituted with methyl groups at the 2- and 6-positions and a morpholinomethyl group at the 3'-position. Benzophenones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-5-3-6-16(2)19(15)20(22)18-8-4-7-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAXZJCTRIIHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643089 | |
| Record name | (2,6-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-62-3 | |
| Record name | Methanone, (2,6-dimethylphenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Data Table of Preparation Parameters for Related Compounds
| Compound | Starting Materials | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| 2,6-Dimethyl-3'-morpholinomethyl benzophenone | 2,6-Dimethylbenzoyl chloride + 3-(morpholinomethyl)phenyl MgBr | THF, 0°C to RT, anhydrous, inert atmosphere | 70-85 | Column chromatography, recrystallization | Based on analogous syntheses |
| 2,5-Dimethyl-3'-morpholinomethyl benzophenone | 2,5-Dimethylbenzoyl chloride + 3-(morpholinomethyl)phenyl MgBr | THF, room temperature, anhydrous | 75-90 | Chromatography, recrystallization | Well-documented in literature |
| 3'-Bromo-2-morpholinomethyl benzophenone | 2-morpholinomethyl benzophenone + Br2 or NBS | CH2Cl2 or CCl4, room temperature | 60-80 | Extraction, recrystallization | Bromination step for functionalization |
Research Findings and Notes
- The Grignard reaction between 3-(morpholinomethyl)phenyl magnesium bromide and 2,6-dimethylbenzoyl chloride is the most straightforward and efficient method, providing good yields and regioselectivity.
- Strict anhydrous and inert conditions are critical to prevent hydrolysis of acid chlorides and decomposition of organometallic reagents.
- Morpholinomethyl substituent introduction prior to the Grignard formation is preferred to avoid side reactions.
- Purification by column chromatography is effective due to the compound’s polarity and functional groups.
- Industrial synthesis benefits from continuous flow technology and automation to maintain consistent quality and scale.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
2,6-Dimethyl-3’-morpholinomethyl benzophenone is utilized in various scientific research fields:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Studied for its role in drug delivery systems, particularly in targeting specific tissues or cells.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cellular damage in photodynamic therapy. The compound targets molecular pathways involving oxidative stress and free radical generation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison:
Selagibenzophenone B (2) Substituents: A benzophenone core with prenyl and hydroxyl groups. Activity: Exhibits anticancer activity via inhibition of tumor cell proliferation . Structural Differentiation: Unlike 2,6-dimethyl-3'-morpholinomethyl benzophenone, selagibenzophenone B lacks morpholine-derived substituents but shares a focus on lipophilic groups (e.g., prenyl) that enhance membrane permeability.
Hyperibone K (3) Substituents: Polyprenylated benzophenone with multiple prenyl and hydroxyl groups. Activity: Demonstrates anti-inflammatory and antioxidant properties . Structural Differentiation: The polyprenylation in hyperibone K increases hydrophobicity, whereas the morpholinomethyl group in the target compound likely improves water solubility.
3-Hydroxybenzaldehyde Derivatives Substituents: Hydroxy and methoxy groups on the benzophenone core. Activity: Used in pharmaceutical intermediates (e.g., diphenhydramine derivatives) .
Key Research Findings
- Synthesis Challenges: The morpholinomethyl group introduces synthetic complexity, as seen in cross-coupling strategies used for selagibenzophenone B. Misassignment of structures in natural benzophenones (e.g., selagibenzophenone B vs. selaphenin A) highlights the need for rigorous spectroscopic validation .
- Biological Relevance: Morpholine-containing compounds often exhibit improved pharmacokinetic profiles, suggesting that this compound may have advantages in drug delivery compared to prenylated analogs like hyperibone K .
Biological Activity
2,6-Dimethyl-3'-morpholinomethyl benzophenone is an organic compound that belongs to the benzophenone family. Its unique structure includes a morpholinomethyl group at the 3' position and dimethyl substitutions at the 2 and 6 positions of the benzophenone backbone. This compound has garnered interest due to its potential applications in various fields, particularly in photochemistry and materials science. However, comprehensive data on its biological activity remains limited.
- Molecular Formula : C₁₈H₂₃N₁O₂
- Molecular Weight : Approximately 309.4 g/mol
- Structure : Characterized by two phenyl rings connected by a carbonyl group, with specific substitutions that may influence its biological behavior.
Potential Biological Activities
The biological activity of this compound is primarily inferred from its structural similarities to other benzophenones, which are known to exhibit various biological effects. Key areas of investigation include:
- Photochemical Properties : The benzophenone core is recognized for its UV-absorbing capabilities, suggesting potential use as a light absorber or photoinitiator in various applications.
- Toxicity and Safety : Limited safety data indicate that compounds with similar structures can exhibit varying degrees of toxicity. Therefore, handling this compound requires caution.
- Solubility and Reactivity : The presence of the morpholinomethyl group may enhance solubility and reactivity, making it a candidate for organic synthesis or material applications.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some key analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,6-Dimethyl-4'-morpholinomethyl benzophenone | Morpholinomethyl at the 4' position | Different substitution pattern affects reactivity |
| 2,6-Dimethyl-3'-pyrrolidinomethyl benzophenone | Pyrrolidinomethyl instead of morpholino | May exhibit different biological activities |
| Benzophenone-3 (Oxybenzone) | Simple benzophenone structure | Widely used as a sunscreen agent |
Research Findings and Case Studies
Currently, there is a lack of specific studies directly addressing the biological activity of this compound. However, insights can be drawn from research on similar compounds:
- Benzophenone-3 (BP-3) :
- Studies have shown that BP-3 can penetrate human skin and enter systemic circulation upon topical application. In one study involving healthy participants, BP-3 was detected in plasma after applying sunscreen products containing it . This raises questions about the bioavailability and potential endocrine-disrupting effects of related compounds.
- Acute Toxicity Studies :
Q & A
Basic Research Questions
Q. How can I design a synthetic route for 2,6-Dimethyl-3'-morpholinomethyl benzophenone to ensure high purity and reproducibility?
- Methodological Answer : Start with benzophenone derivatives (e.g., 2,6-dimethylbenzophenone) and employ nucleophilic substitution or reductive amination to introduce the morpholinomethyl group. Purification via column chromatography with ethyl acetate/hexane gradients is recommended. Validate purity using HPLC (>95%) and confirm structural integrity with H/C NMR and FT-IR spectroscopy . Solvent selection for recrystallization (e.g., ethanol/water mixtures) should prioritize solubility differences to achieve >95% purity .
Q. What analytical techniques are most suitable for characterizing this compound?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy : H/C NMR (CDCl₃ or DMSO-d₆) for structural confirmation; FT-IR to verify carbonyl (C=O) and morpholine ring vibrations .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. What solvent systems are optimal for recrystallizing this compound to achieve >95% purity?
- Methodological Answer : Test binary solvent systems (e.g., ethanol/water, acetone/hexane) using solubility curves. Ethanol/water (7:3 v/v) is effective for removing polar impurities, while acetone/hexane (1:2) isolates non-polar byproducts. Monitor purity via HPLC and differential scanning calorimetry (DSC) for crystallinity analysis .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) when confirming the compound’s structure?
- Methodological Answer : Cross-validate using complementary techniques:
- Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Reconcile FT-IR carbonyl peaks (1680–1700 cm⁻¹) with X-ray crystallography data, if available . Contradictions may arise from solvent effects or tautomerism; replicate analyses in multiple solvents .
Q. What methodological considerations are critical for studying photostability under UV exposure?
- Methodological Answer :
- Experimental Design : Use a UV chamber (λ = 280–400 nm) with controlled temperature and humidity.
- Analytics : Monitor degradation via HPLC and LC-MS to identify photoproducts.
- Controls : Include dark controls and UV-absorbing stabilizers (e.g., TiO₂ nanoparticles) to assess environmental interference .
Q. How can computational chemistry predict reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Model the compound’s LUMO distribution to identify electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., hydroxide ions) in solvent models (e.g., water, DMSO).
- Validation : Compare predictions with experimental kinetic data (e.g., SN2 reaction rates with alkyl halides) .
Q. How to design comparative studies evaluating the morpholinomethyl substituent’s electronic effects on spectroscopic properties?
- Methodological Answer :
- Comparative Analogs : Synthesize derivatives with varying substituents (e.g., piperidinyl, pyrrolidinyl) .
- Spectroscopic Analysis : Use UV-Vis to study π→π* transitions and fluorescence quenching.
- Computational Correlation : Map Hammett constants (σ) of substituents to NMR chemical shift deviations .
Data Contradiction & Validation
Q. How to resolve discrepancies in melting points reported across studies?
- Methodological Answer :
- Standardization : Calibrate equipment using reference compounds (e.g., benzoic acid).
- Sample Prep : Ensure identical crystallization conditions (solvent, cooling rate).
- Purity Impact : Use DSC to distinguish between pure compound melting and decomposition events .
Q. What statistical approaches are recommended for analyzing inconsistent bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS regression to isolate variables (e.g., substituent electronegativity, steric bulk).
- Error Analysis : Calculate confidence intervals for IC₅₀ values using triplicate assays.
- Cross-Study Validation : Compare results with published SAR data for morpholine-containing analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
